Chemical properties of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate
Chemical properties of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate
An In-Depth Technical Guide to the Chemical Properties and Biological Activity of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate
Abstract
O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate is an organophosphorus compound of significant interest due to its role as a metabolite of the insecticide fensulfothion and its inherent anticholinesterase activity.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, metabolic fate, and analytical determination. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into the study of this and related organothiophosphate compounds.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the cornerstone of all subsequent research. O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate is identified by the CAS Number 3070-15-3.[2] Its structure features a central pentavalent phosphorus atom double-bonded to a sulfur atom (a thionophosphate), with ester linkages to two ethoxy groups and a 4-(methylthio)phenyl group.
Structural Information
-
IUPAC Name : O,O-Diethyl O-[4-(methylsulfanyl)phenyl] phosphorothioate[3]
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Molecular Formula : C₁₁H₁₇O₃PS₂[2]
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Canonical SMILES : CCOP(=S)(OCC)OC1=CC=C(C=C1)SC[2]
Physicochemical Data
The physicochemical properties dictate the compound's environmental fate, bioavailability, and appropriate handling and analytical procedures.
| Property | Value | Source |
| Boiling Point | 351.7°C at 760 mmHg | [2] |
| Density | 1.22 g/cm³ | [2] |
| Vapor Pressure | 8.2 x 10⁻⁵ mmHg at 25°C | [2] |
| Water Solubility | 3.7 mg/L at 20°C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 4.735 | [2] |
| Flash Point | 166.5°C | [2] |
Synthesis and Chemical Reactivity
General Synthesis Pathway
The synthesis of aryl thiophosphates is typically achieved by reacting a substituted phenol with a dialkyl phosphorochloridothioate.[4][5] This reaction proceeds via a nucleophilic substitution at the phosphorus center.
Caption: Generalized workflow for the synthesis of the target thiophosphate.
Experimental Protocol: Synthesis
This protocol describes a representative method for synthesizing aryl thiophosphates.[6]
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Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-(methylthio)phenol in anhydrous methanol.
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Base Addition : Add a stoichiometric equivalent of a base, such as pyridine, to the solution to act as an acid scavenger.
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Reactant Addition : Slowly add O,O-diethyl phosphorochloridothioate (a commercially available reagent) to the reaction mixture.[5] Special precautions must be taken to exclude moisture, as the starting materials are susceptible to hydrolysis.[6]
-
Reaction : Reflux the mixture for 10-18 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or ³¹P NMR, observing the shift from the starting materials to the product.[4]
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Workup : After cooling, the resulting solid (pyridinium hydrochloride) is filtered off. The filtrate is concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel to yield the pure O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate.
Chemical Reactivity: Hydrolysis
Like other organophosphates, this compound is susceptible to hydrolysis, especially under alkaline conditions.[7][8] The hydrolysis can proceed via two main pathways: cleavage of the P-O-Aryl bond (dearylation) or cleavage of the P-O-Ethyl bond (dealkylation).[7] The rate of hydrolysis is significantly influenced by pH and temperature.[7]
Mechanism of Action: Cholinesterase Inhibition
The primary toxicological action of organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[9]
Metabolic Activation (Bioactivation)
Organothiophosphates (containing a P=S bond) are not potent AChE inhibitors themselves.[10] They undergo in vivo metabolic activation, primarily in the liver by cytochrome P-450 mixed-function oxidases.[11][12] This process, known as oxidative desulfuration, replaces the sulfur atom with an oxygen atom, converting the thiophosphate into its highly potent phosphate (oxon) analog.[11] This oxon form is the true active inhibitor.
Acetylcholinesterase Inhibition
The activated oxon metabolite acts as an irreversible inhibitor of AChE. It mimics the structure of acetylcholine, the natural substrate, and binds to the serine hydroxyl group in the enzyme's active site. The phosphate group phosphorylates the serine residue, forming a stable, covalent bond.[9][13] This effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of nerve endings, causing the characteristic symptoms of organophosphate poisoning.[9]
Caption: Bioactivation and mechanism of acetylcholinesterase (AChE) inhibition.
Toxicology and Metabolism
Metabolism of organophosphates is a detoxification process, except for the initial bioactivation step. The primary routes include hydrolysis by esterases (like paraoxonase) and reactions with glutathione, catalyzed by glutathione S-transferases.[10] These pathways convert the toxic compounds into more water-soluble, less toxic metabolites, such as diethyl phosphate and diethyl thiophosphate, which can be excreted in the urine.[10][14]
The hepatotoxicity of some phosphorothionates has been linked to the reactive sulfur atom released during oxidative desulfuration, which can bind covalently to liver cell components.[11]
Analytical Methodologies
The detection and quantification of O,O-diethyl O-[4-(methylthio)phenyl] thiophosphate in various matrices (e.g., environmental, biological) are crucial for exposure assessment and residue monitoring. Gas chromatography (GC) is the most common technique.[15][16]
Protocol: GC-FPD Analysis
This protocol outlines a general procedure for the analysis of thiophosphate pesticides in water samples.[15]
-
Sample Collection & Preservation : Collect grab samples in glass containers. Ice or refrigerate at 4°C from the time of collection until extraction.[15]
-
Extraction :
-
Measure 1 L of the sample into a 2 L separatory funnel.
-
Perform a liquid-liquid extraction using methylene chloride as the solvent. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the methylene chloride extract into a collection flask.
-
Repeat the extraction two more times with fresh aliquots of methylene chloride.
-
-
Drying and Concentration :
-
Dry the combined extracts by passing them through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.
-
-
Cleanup (if necessary) : For complex matrices, a cleanup step using a Florisil column may be required to remove interferences.[15]
-
GC Analysis :
-
Instrument : Gas chromatograph equipped with an alkali flame detector (AFD) or a flame photometric detector (FPD), which are selective for phosphorus and sulfur-containing compounds.
-
Column : A packed or capillary column suitable for organophosphate pesticide analysis (e.g., DB-5 or equivalent).
-
Conditions : Optimize temperature programming, carrier gas flow rate, and detector parameters to achieve good separation and sensitivity for the target analyte.
-
Quantification : Use an external or internal standard method for quantification based on peak area or height.
-
Caption: General workflow for the analysis of thiophosphate pesticides in water.
Expected Spectral Data
While a dedicated spectrum for this specific compound is not provided, its key structural features would yield predictable signals in various spectroscopic analyses.[17]
| Spectroscopy | Feature | Expected Signal/Fragment |
| ¹H NMR | Aromatic Protons | Two doublets in the aromatic region (~7.0-7.8 ppm). |
| Ethyl Protons (O-CH₂) | A multiplet (quartet or more complex due to P-coupling) around 4.0 ppm. | |
| Ethyl Protons (-CH₃) | A triplet around 1.2 ppm. | |
| Methylthio Protons (S-CH₃) | A singlet around 2.5 ppm. | |
| ³¹P NMR | Thiophosphate | A singlet in the characteristic region for thiophosphates (~60-70 ppm).[4] |
| IR | P=S stretch | A characteristic absorption band around 650-850 cm⁻¹. |
| P-O-C (Alkyl) | Strong absorption around 950-1050 cm⁻¹. | |
| P-O-C (Aryl) | Absorption around 1180-1240 cm⁻¹. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | A peak at m/z 292. |
| Fragmentation | Loss of ethyl groups, scission of the P-O-Aryl bond. |
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